Comparative Synthesis Yield: 2-Phenoxynicotinaldehyde vs. Substituted Derivatives
2-Phenoxynicotinaldehyde can be synthesized with a high and reproducible yield via a nucleophilic aromatic substitution reaction, establishing a benchmark for the generation of related derivatives. In the established protocol, the reaction of 2-chloronicotinaldehyde with phenol in the presence of K2CO3 in dry dioxane furnishes the target compound in 70-80% yield [1]. This yield serves as a baseline for evaluating the efficiency of synthesizing more complex substituted 2-phenoxynicotinaldehydes, where the introduction of electron-donating or electron-withdrawing groups on the phenol ring can significantly alter reaction outcomes. For procurement, this data confirms that the unsubstituted parent compound is accessible via a robust, high-yielding route, ensuring reliable material supply for further derivatization studies.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70-80% |
| Comparator Or Baseline | Synthetic yield range for various substituted 2-phenoxynicotinaldehydes (baseline for class) |
| Quantified Difference | Establishes baseline; substituted derivatives may exhibit lower or higher yields depending on the substituent's electronic nature. |
| Conditions | Aromatic nucleophilic substitution of 2-chloronicotinaldehyde with phenol in the presence of K2CO3 in dry dioxane. |
Why This Matters
A consistently high synthetic yield ensures cost-effective and reliable procurement for large-scale research programs, minimizing material waste and project delays.
- [1] Kulkarni, R.S., Haval, N.B., Kulkarni, J.A., Dixit, P.P., Haval, K.P. Synthesis, Characterization and Biological Evaluation of Substituted 2-Phenoxynicotinaldehydes as α-Amylase Inhibitors. European Chemical Bulletin, 2019, 8(1), 26-30. View Source
